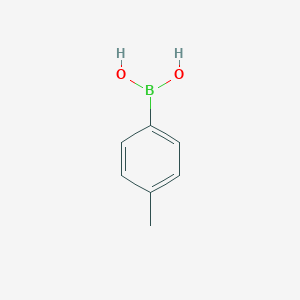
Tolylboronic acid
Cat. No. B124818
Key on ui cas rn:
5720-05-8
M. Wt: 135.96 g/mol
InChI Key: BIWQNIMLAISTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05776902
Procedure details


p-Boronophenylalanine can be synthesized by the scheme illustrated in FIG. 5D. Accordingly, from p-bromotoluene 81 by Grignard reaction and treatment with triethylborate at -78° C. followed by hydrolysis gave p-boronotoluene 82. This on bromination and oxidation gave 84 according to Snyder et al. (1958) J Am Chem Soc 80:835-838. Further treatment with N-methyldiethanolamine in THF afforded the cyclic boronate, which on reaction with ethylisocyanate and sodium hydride at -70°-20° C. gave (Z)-ethyl α-formyl cinnamate derivative 86. Catalytic hydrogenation of 86 gave boronophenylalanine ethyl ester derivative 87. Finally, 87 was treated with sodium hydroxide and HCl in one pot to afford boronophenylalanine.



Name
Identifiers


|
REACTION_CXSMILES
|
[B:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H](C(O)=O)N)=[CH:6][CH:5]=1)([OH:3])[OH:2].BrC1C=CC(C)=CC=1.C(OB(OCC)OCC)C>>[B:1]([C:4]1[CH:15]=[CH:14][C:7]([CH3:8])=[CH:6][CH:5]=1)([OH:3])[OH:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)C1=CC=C(C[C@H](N)C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OB(OCC)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by hydrolysis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(O)(O)C1=CC=C(C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
